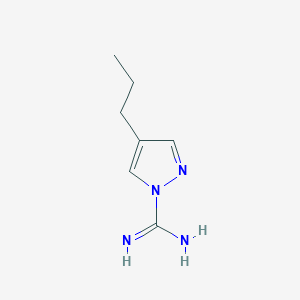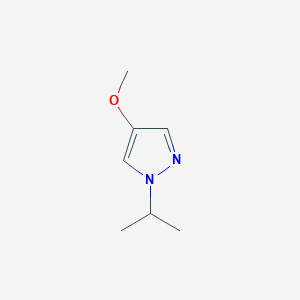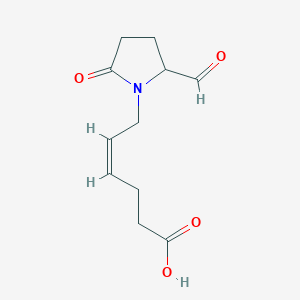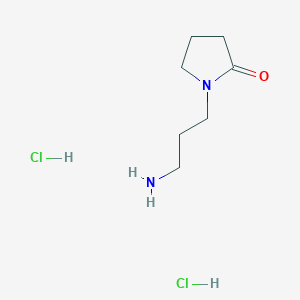
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a derivative of pyrrolidinone, a five-membered lactam, and contains an aminopropyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at a temperature range of 25-30°C. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Aminopropyl)pyrrolidin-2-one.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its anticonvulsant activity and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. In medicinal applications, it may act on neurotransmitter systems, contributing to its anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)pyrrolidin-2-one: A closely related compound with similar structural features.
2-Pyrrolidinone: The parent compound without the aminopropyl group.
Pyrrolidine: A simpler nitrogen-containing heterocycle.
Uniqueness
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H16Cl2N2O |
|---|---|
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-2-6-9-5-1-3-7(9)10;;/h1-6,8H2;2*1H |
Clave InChI |
NDTPOAJRULARFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


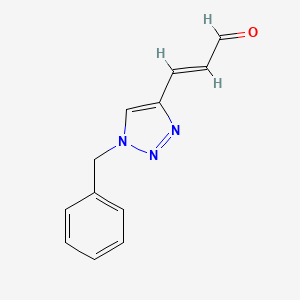
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
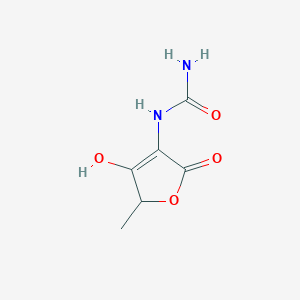
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

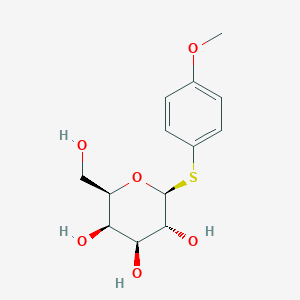

![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
